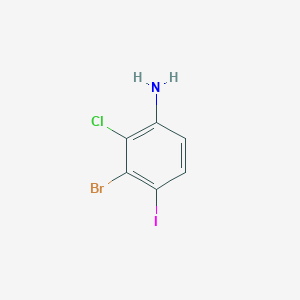

3-Bromo-2-chloro-4-iodoaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClIN |

|---|---|

Molecular Weight |

332.36 g/mol |

IUPAC Name |

3-bromo-2-chloro-4-iodoaniline |

InChI |

InChI=1S/C6H4BrClIN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |

InChI Key |

ZACLTMFIAKXZAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Br)I |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Chloro 4 Iodoaniline

Elucidation of Reaction Pathways in the Formation of 3-Bromo-2-chloro-4-iodoaniline (B6224820)

The synthesis of a specific polysubstituted aniline (B41778) isomer like this compound is a non-trivial process that requires careful control of regioselectivity. The formation pathway typically involves a multi-step sequence of electrophilic aromatic substitutions on a simpler aniline precursor. A plausible mechanistic route involves the protection of the highly activating amino group, followed by sequential, directed halogenation.

A common strategy begins with the protection of the amino group, often by acetylation to form an acetanilide. chegg.com This moderates the activating effect of the amine and provides steric hindrance, which can influence the regiochemical outcome of subsequent steps. The N-acetyl group remains a potent ortho-, para-director.

The sequential introduction of chlorine, bromine, and iodine is dictated by the directing effects of the substituents present at each stage. For instance, starting from a para-substituted aniline, halogenation would be directed to the ortho positions. The choice of halogenating agent and reaction conditions is critical. Electrophilic iodination can be achieved using reagents like iodine monochloride or N-iodosuccinimide. researchgate.net Chlorination might employ agents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), while bromination can be performed with N-bromosuccinimide (NBS) or elemental bromine. smolecule.com

A potential synthetic pathway could start with 2-chloroaniline (B154045).

Acetylation: Protection of the amino group of 2-chloroaniline to form 2-chloroacetanilide.

Iodination: The acetamido and chloro groups direct the incoming electrophile. The powerful para-directing effect of the acetamido group would likely place the iodine at the position para to it (position 4), yielding 2-chloro-4-iodoacetanilide.

Bromination: The next halogenation would be directed by the three existing substituents. The strongest activating group, the acetamido group, directs ortho and para. With the para position occupied, it directs ortho. The halogens also direct ortho and para. The position between the chloro and iodo groups (position 3) is sterically hindered, but electronically activated. Bromination at position 3 would lead to the desired 3-bromo-2-chloro-4-iodoacetanilide.

Hydrolysis: Removal of the acetyl protecting group under acidic or basic conditions would yield the final product, this compound.

An alternative mechanism to achieve specific substitution patterns involves the "halogen dance," a base-catalyzed isomerization where a halogen atom translocates to a different position on the aromatic ring via an aryne or other reactive intermediate. researchgate.net This can be a competing pathway, potentially leading to a mixture of isomers if conditions are not carefully controlled. researchgate.net

Table 1: Proposed Mechanistic Steps for the Formation of this compound

| Step | Reactant | Reagents/Conditions | Intermediate/Product | Mechanistic Notes |

| 1 | 2-Chloroaniline | Acetic anhydride (B1165640), heat | 2-Chloroacetanilide | Protection of the amino group to moderate its reactivity and control regioselectivity. |

| 2 | 2-Chloroacetanilide | N-Iodosuccinimide (NIS), Acetic Acid | 2-Chloro-4-iodoacetanilide | Electrophilic aromatic substitution. The strong para-directing acetamido group dictates the position of iodination. |

| 3 | 2-Chloro-4-iodoacetanilide | N-Bromosuccinimide (NBS), H₂SO₄ | 3-Bromo-2-chloro-4-iodoacetanilide | Electrophilic aromatic substitution. The position is determined by the cumulative directing effects of the existing substituents. |

| 4 | 3-Bromo-2-chloro-4-iodoacetanilide | HCl, H₂O, heat | This compound | Deprotection (hydrolysis) of the acetamido group to regenerate the aniline. |

Detailed Mechanistic Studies of Substitution Reactions at Halogenated Centers

The three different carbon-halogen bonds in this compound exhibit distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings is C-I > C-Br > C-Cl. This selectivity allows for stepwise functionalization of the molecule.

Mechanism of Selective Cross-Coupling: The mechanism for these palladium-catalyzed reactions generally follows a well-established cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond. In the case of this compound, this would be the C-I bond. This step is typically the rate-determining step and its facility is dependent on the C-X bond dissociation energy.

Transmetalation: The resulting arylpalladium(II) halide complex reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transferring the organic group to the palladium center.

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively substitute the iodine atom first, leaving the bromine and chlorine atoms intact for subsequent transformations. Following the substitution of iodine, harsher conditions (e.g., different ligands, higher temperatures) would be required to activate the C-Br bond, and even more forcing conditions for the C-Cl bond.

Another important reaction class is halogen exchange, such as the Finkelstein reaction, which can be used to replace one halogen with another. science.gov These reactions are often equilibrium-driven and can be catalyzed by metal complexes, providing another route to modify the halogenation pattern of the aniline. science.gov

Table 2: Relative Reactivity of Halogen Centers in Substitution Reactions

| Reaction Type | C-I Bond | C-Br Bond | C-Cl Bond | Mechanistic Rationale |

| Pd-Catalyzed Cross-Coupling | Highest Reactivity | Intermediate Reactivity | Lowest Reactivity | Reactivity correlates inversely with bond dissociation energy (C-I < C-Br < C-Cl). Oxidative addition of Pd(0) is fastest for the weakest bond. |

| Nucleophilic Aromatic Substitution | Highest Reactivity | Intermediate Reactivity | Lowest Reactivity | The halogen acts as the leaving group. The stability of the halide anion (I⁻ > Br⁻ > Cl⁻) and the polarizability of the C-X bond influence leaving group ability. |

| Halogen Dance (Isomerization) | High Mobility | Moderate Mobility | Low Mobility | The propensity for halogen migration can be influenced by the specific halogen and the base used. researchgate.net |

Role of Halogen Substituents (Bromine, Chlorine, Iodine) in Directing Reactivity and Selectivity

The reactivity and regioselectivity of this compound are governed by the complex interplay of the electronic properties of its five substituents.

Amino (-NH₂) Group: This is a powerful activating group with a strong positive mesomeric effect (+M) and a moderate negative inductive effect (-I). The +M effect dominates, increasing electron density on the aromatic ring, particularly at the ortho and para positions, and directing incoming electrophiles to these sites.

Halogen (-Cl, -Br, -I) Groups: Halogens exhibit a dual electronic nature. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they are electron-donating through the mesomeric effect (+M) via their lone pairs, which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect generally outweighs the mesomeric effect, making them deactivating directors.

In this compound, the C-5 and C-6 positions are available for further substitution.

Position 6: This position is ortho to the activating amino group and meta to the bromo and iodo substituents. It is the most likely site for further electrophilic attack due to the powerful directing effect of the amino group.

Position 5: This position is meta to the amino group but ortho to the iodo group and para to the chloro group. It is less activated than position 6.

The halogens also influence reactivity through steric effects and their ability to form halogen bonds. The iodine atom, being the largest and most polarizable, has the highest propensity to act as a halogen bond donor. researchgate.net This non-covalent interaction can influence the molecule's aggregation state and its interaction with catalysts or other reagents, thereby affecting reaction pathways and selectivity. researchgate.net Electrochemical studies on related bromo- and iodoanilines show that the position and nature of the halogen affect oxidation potentials and subsequent dimerization pathways. researchgate.net

Table 3: Electronic Effects of Substituents on the Aniline Ring

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on Electrophilic Substitution |

| -NH₂ | 1 | -I (Withdrawing) | +M (Donating) | Strongly Activating, Ortho/Para-Directing |

| -Cl | 2 | -I (Withdrawing) | +M (Donating) | Deactivating, Ortho/Para-Directing |

| -Br | 3 | -I (Withdrawing) | +M (Donating) | Deactivating, Ortho/Para-Directing |

| -I | 4 | -I (Withdrawing) | +M (Donating) | Deactivating, Ortho/Para-Directing |

Transition State Analysis and Kinetic Isotope Effects in this compound Chemistry

Kinetic Isotope Effects (KIEs) are powerful tools for probing reaction mechanisms by determining the extent to which a particular atom is involved in bond-breaking or bond-forming events in the rate-determining step of a reaction. libretexts.org By replacing an atom with its heavier isotope (e.g., ¹H with ²H, ¹²C with ¹³C, ³⁵Cl with ³⁷Cl), small changes in the reaction rate can be measured.

For reactions involving this compound, KIEs could provide detailed insight into transition state structures:

Substitution Reactions: In a palladium-catalyzed cross-coupling at the C-I bond, a significant ¹³C KIE at C-4 would indicate that C-I bond cleavage is part of the rate-determining step. The magnitude of the KIE could help distinguish between a concerted oxidative addition and a stepwise mechanism.

Electrophilic Substitution: When studying the reaction of the aniline with a new electrophile at C-6, a primary deuterium (B1214612) KIE (kH/kD > 1) would be observed if the C-H bond at that position is broken in the rate-limiting step, as is typical in many electrophilic aromatic substitutions.

Heavy Atom KIEs: Measuring KIEs for the halogens themselves (e.g., k³⁵Cl/k³⁷Cl) during a substitution reaction where they act as a leaving group can reveal the degree of C-X bond cleavage in the transition state. libretexts.org

The theoretical framework for interpreting KIEs involves considering changes in the vibrational frequencies of bonds to the isotopic atom as the reactant moves to the transition state. researchgate.netnih.gov A bond that is broken or weakened in the transition state typically leads to a normal KIE (k_light/k_heavy > 1), while the formation of a new, stiffer bond can lead to an inverse KIE (k_light/k_heavy < 1). libretexts.orgnih.gov

Table 4: Hypothetical Kinetic Isotope Effects for a Substitution Reaction at C-4

| Isotopic Substitution | Proposed Mechanism | Expected k_light/k_heavy | Interpretation |

| ¹²C/¹³C at C-4 | Concerted Oxidative Addition (Rate-Limiting) | > 1 (Normal) | Significant C-I bond cleavage in the transition state. |

| ¹²C/¹³C at C-4 | Pre-equilibrium before Rate-Limiting Step | ≈ 1 (No Effect) | C-I bond cleavage occurs before the slowest step of the reaction. |

| ¹⁴N/¹⁵N at N-1 | Electronic environment of N changes significantly in TS | > 1 or < 1 | Probes changes in bonding/hybridization at the amino group during the reaction at a distant site. |

Computational Insights into Reaction Mechanisms of this compound Transformations

Computational chemistry, particularly using Density Functional Theory (DFT), provides an indispensable tool for exploring the complex reaction mechanisms of molecules like this compound. acs.org These methods allow for the in-silico modeling of reaction pathways, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products.

Applications of DFT in Mechanistic Elucidation:

Mapping Potential Energy Surfaces: Researchers can calculate the energy changes as a reaction proceeds, identifying the lowest energy pathway. This is crucial for understanding the regioselectivity of the initial halogenation steps in the synthesis of the molecule. acs.org

Transition State Geometry: DFT can optimize the geometry of transition states, revealing the precise arrangement of atoms at the peak of the energy barrier. This information can clarify whether a reaction is concerted or stepwise and can be used to predict KIEs for comparison with experimental data. mdpi.com

Rationalizing Substituent Effects: Computational models can quantify the electronic contributions (inductive vs. mesomeric) of each substituent. By calculating parameters like molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) charges, one can visualize the electron-rich and electron-poor regions of the molecule, explaining the observed reactivity and directing effects. researchgate.net For example, calculations can show how the interplay between the amino group and the three halogens modulates the σ-hole on the iodine atom, influencing its halogen bonding capability. researchgate.net

Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model the interaction of the aniline with a metal center, such as palladium in cross-coupling reactions. nih.gov This can help elucidate the mechanism of catalyst activation and the factors controlling selectivity in the sequential substitution of the different halogens.

Computational studies on related halogenated aromatic systems have successfully explained trends in electronic properties, bond strengths, and reactivity, validating the power of these methods to provide deep mechanistic insights that complement experimental findings. nih.gov

Table 5: Application of Computational Methods to Mechanistic Analysis

| Computational Method | Parameter Calculated | Mechanistic Question Addressed |

| DFT Geometry Optimization | Bond lengths, bond angles of transition states | Is the transition state early or late? Which bonds are breaking/forming? |

| DFT Frequency Calculation | Activation Energy (ΔG‡), Reaction Energy (ΔG_rxn) | Which reaction pathway is kinetically favored? Is the reaction thermodynamically favorable? |

| NBO/MEP Analysis | Atomic charges, orbital interactions, electrostatic potential | Where are the nucleophilic/electrophilic sites? How do substituents influence electronic distribution? |

| IRC (Intrinsic Reaction Coordinate) | Minimum energy path connecting TS to reactants/products | Confirms that a calculated transition state correctly connects the intended reactant and product. |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Chloro 4 Iodoaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. For 3-bromo-2-chloro-4-iodoaniline (B6224820), a combination of 1D and 2D NMR techniques is essential for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the two remaining aromatic protons and the amino group. The aromatic protons at positions 5 and 6 would constitute an AX or AB spin system, appearing as a pair of doublets. Their chemical shifts are influenced by the electronic effects of all substituents. The electron-withdrawing nature of the halogens would generally shift these protons downfield compared to aniline (B41778). The NH₂ protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides critical information, with six distinct signals expected for the aromatic carbons. The chemical shifts are heavily influenced by the attached substituent. Carbons bonded to halogens experience significant shifts, with the effect generally increasing with the halogen's polarizability and electronegativity. The C-I bond would exhibit the most substantial downfield shift, followed by C-Br and C-Cl. The carbon attached to the amino group (C1) would also have a characteristic chemical shift.

¹⁵N NMR: The nitrogen-15 (B135050) NMR chemical shift is a sensitive probe of the electronic environment around the nitrogen atom. For substituted anilines, the ¹⁵N chemical shift can be predicted based on substituent effects. nih.gov The presence of multiple electron-withdrawing halogen atoms on the ring is expected to decrease the electron density on the nitrogen atom through inductive and resonance effects. This deshielding would result in a downfield chemical shift for the amino nitrogen of this compound compared to unsubstituted aniline. researchgate.net Studies on various substituted anilines have led to empirical equations that can calculate the expected ¹⁵N chemical shift based on the substituent parameters for the ortho, meta, and para positions. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Note: These are estimated values based on additive substituent effects and data from similar compounds. Actual values may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C1-NH₂ | ~4.5-5.5 (broad s, 2H) | ~145-148 | Amino proton shift is solvent-dependent. Carbon shift influenced by the amino group. |

| C2-Cl | - | ~120-125 | Carbon attached to chlorine. |

| C3-Br | - | ~110-115 | Carbon attached to bromine. |

| C4-I | - | ~90-95 | Carbon attached to iodine, showing a strong upfield shift (heavy-atom effect). |

| C5-H | ~7.4-7.6 (d) | ~138-140 | Proton is ortho to iodine and meta to bromine/amino groups. |

| C6-H | ~6.8-7.0 (d) | ~115-118 | Proton is ortho to the amino group and meta to chlorine/iodine. |

To confirm the substitution pattern unambiguously, 2D NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two vicinally coupled aromatic protons, H-5 and H-6, confirming their adjacency on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to the carbons they are directly attached to. It would definitively link the ¹H signal at ~7.5 ppm to the C-5 carbon and the signal at ~6.9 ppm to the C-6 carbon, while the NH₂ protons would correlate to the nitrogen atom in a ¹H-¹⁵N HSQC. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two or three bonds, allowing the entire molecular framework to be pieced together. sdsu.edu Key expected correlations include:

H-6 correlating to the quaternary carbons C-2 (Cl) and C-4 (I).

H-5 correlating to the quaternary carbons C-1 (N) and C-3 (Br).

The NH₂ protons correlating to C-1 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations and would further confirm the substitution pattern by revealing spatial proximity between the NH₂ protons and the ortho-substituted proton H-6.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystal forms with different physical properties. researchgate.net To date, no solid-state NMR studies of this compound have been reported in the literature. If different polymorphs were to be discovered, ssNMR could differentiate them by detecting variations in the ¹³C and ¹⁵N chemical shifts caused by differences in molecular packing, conformation, and intermolecular interactions in the crystal lattice. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which can be used to determine the elemental formula with high confidence. The complex isotopic pattern arising from the presence of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provides a definitive signature for the presence of these elements.

Isotopic Pattern and HRMS Data

| Ion Formula | Isotopes | Calculated m/z | Notes |

|---|---|---|---|

| [C₆H₄⁷⁹Br³⁵ClIN]⁺ | ⁷⁹Br, ³⁵Cl | 330.8260 | Most abundant peak (M⁺) |

| [C₆H₄⁸¹Br³⁵ClIN]⁺ | ⁸¹Br, ³⁵Cl | 332.8240 | M+2 peak |

| [C₆H₄⁷⁹Br³⁷ClIN]⁺ | ⁷⁹Br, ³⁷Cl | 332.8231 | M+2 peak |

| [C₆H₄⁸¹Br³⁷ClIN]⁺ | ⁸¹Br, ³⁷Cl | 334.8210 | M+4 peak |

The fragmentation pathways in electron ionization mass spectrometry (EI-MS) for haloanilines are governed by the relative strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl). whitman.edu The most probable fragmentation pathway for this compound would involve:

Initial loss of an iodine radical (I•): The C-I bond is the weakest, making the loss of the iodine atom the most favorable initial fragmentation step, leading to a significant [M-127]⁺ peak.

Subsequent loss of Br• or Cl•: Following the loss of iodine, the resulting ion could lose a bromine or chlorine radical.

Loss of HCN: A characteristic fragmentation for anilines is the elimination of a neutral HCN molecule from the ring, leading to a peak at [M-27]⁺ (or from subsequent fragment ions). whitman.edu

Halogen acid elimination: Loss of HBr or HCl is also a possible pathway, particularly for ortho-haloanilines.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The primary amine group will show two distinct bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-H Bending: The scissoring vibration of the NH₂ group is expected to appear in the 1650–1580 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring typically produce a series of sharp bands in the 1600–1400 cm⁻¹ range.

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond usually occurs in the 1350–1250 cm⁻¹ region.

Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3490 | Medium |

| N-H Symmetric Stretch | 3350 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium |

| N-H Bend (Scissoring) | 1600 - 1640 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1580 | Medium-Strong (multiple bands) |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-Cl Stretch | 1000 - 1100 | Strong |

| C-Br Stretch | 550 - 650 | Strong |

| C-I Stretch | 500 - 600 | Strong |

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing).

While a crystal structure for this compound is not publicly available, analysis of related polyhalogenated aromatic compounds allows for a robust prediction of its solid-state architecture. science.gov The crystal packing would be dominated by a combination of intermolecular forces:

Hydrogen Bonding: The amino group is a potent hydrogen bond donor. It would likely form N-H···N hydrogen bonds with neighboring molecules, creating chains or dimeric motifs. Weaker N-H···X (X=I, Br, Cl) hydrogen bonds are also possible.

Halogen Bonding: Halogen bonding is a highly directional, noncovalent interaction where a region of positive electrostatic potential on a halogen atom (the σ-hole) interacts with a nucleophile. researchgate.net Iodine, being large and highly polarizable, is an excellent halogen bond donor. Strong C-I···N or C-I···Br/Cl interactions are highly probable and would play a crucial role in directing the crystal packing. rsc.org

π-π Stacking: The electron-deficient nature of the halogenated aromatic ring could facilitate π-π stacking interactions with adjacent rings, likely in a parallel-displaced orientation to minimize electrostatic repulsion. beilstein-journals.org

Electronic Absorption and Fluorescence Spectroscopy for Optical Properties

In principle, the electronic absorption spectrum of a substituted aniline, such as this compound, would be expected to exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. These bands arise from π→π* transitions within the benzene ring and charge-transfer transitions involving the amino group's lone pair of electrons and the aromatic system. The presence of multiple halogen substituents (bromo, chloro, and iodo) introduces a complex interplay of inductive and resonance effects, as well as spin-orbit coupling, which would modulate the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted aniline.

Generally, halogen substituents can cause a bathochromic (red) shift of the absorption maxima due to their electron-donating resonance effect and the extension of the conjugated system. However, their electron-withdrawing inductive effect can counteract this. For polyhalogenated anilines, these effects are cumulative and position-dependent. For instance, studies on other polyhalogenated anilines, such as 4-bromo-3-chloro-5-fluoroaniline, have indicated the presence of π→π* transitions around 270 nm. Investigations into 3-chloro-4-fluoroaniline (B193440) and 2-iodoaniline (B362364) also highlight the fine photo response of such molecules in the visible region. researchgate.net

The fluorescence properties of this compound would be similarly governed by its electronic structure. Fluorescence typically occurs from the lowest singlet excited state (S1) to the ground state (S0). The presence of heavy atoms like bromine and particularly iodine is known to significantly influence fluorescence through the heavy-atom effect. This effect promotes intersystem crossing (ISC) from the singlet excited state to the triplet state, which can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. Studies on p-iodoaniline have shown that the presence of iodine can lead to rapid ISC. nih.goviastate.edu Therefore, it is plausible that this compound would exhibit weak fluorescence.

Without direct experimental measurements or specific theoretical calculations for this compound, any presentation of absorption maxima, molar absorptivity, emission wavelengths, or quantum yields would be speculative. The tables below are placeholders to indicate how such data would be presented if it were available.

Table 5.5.1: Hypothetical Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 5.5.2: Hypothetical Fluorescence Data for this compound

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further empirical research, including UV-Vis and fluorescence spectrophotometry, as well as computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT), would be required to accurately determine and analyze the specific optical properties of this compound.

Reactivity and Derivatization of 3 Bromo 2 Chloro 4 Iodoaniline As a Synthetic Platform

Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-chloro-4-iodoaniline (B6224820)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govrsc.org The differential reactivity of the C-I, C-Br, and C-Cl bonds in this compound allows for sequential and site-selective cross-coupling reactions, making it an attractive substrate for building molecular complexity. nih.govmdpi.com

The Suzuki-Miyaura coupling reaction, which forms C-C bonds between an organohalide and an organoboron compound, can be selectively performed at the different halogen positions of this compound by carefully controlling the reaction conditions. nih.govrsc.org The general order of reactivity for oxidative addition to the palladium catalyst is C-I > C-Br > C-Cl. nih.govmdpi.com This inherent difference allows for selective coupling at the most reactive C-I bond under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. nih.gov

For instance, coupling with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ would be expected to initially occur at the C-4 iodine position. By employing more forcing conditions, such as higher temperatures or more active catalyst systems, a second Suzuki-Miyaura coupling can be induced at the C-3 bromine position. nih.gov Achieving coupling at the C-2 chlorine position is the most challenging and typically requires highly active catalysts and harsher reaction conditions. nih.gov

Table 1: Hypothetical Selective Suzuki-Miyaura Coupling of this compound

| Coupling Position | Boronic Acid | Catalyst | Base | Solvent | Temperature | Expected Product |

| C-4 (Iodine) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80°C | 3-Bromo-2-chloro-4-phenylaniline |

| C-3 (Bromine) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100°C | 2-Chloro-4-iodo-3-(4-methoxyphenyl)aniline |

| C-2 (Chlorine) | 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH | 120°C | 3-Bromo-4-iodo-2-(2-thienyl)aniline |

This table is illustrative and specific conditions may vary based on experimental optimization.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to introduce further diversity. The Heck reaction allows for the coupling of the haloaniline with alkenes, the Sonogashira reaction with terminal alkynes, and the Negishi reaction with organozinc reagents. rsc.orgbeilstein-journals.orgsci-hub.se The same principles of selective reactivity (C-I > C-Br > C-Cl) generally apply to these transformations as well. beilstein-journals.orgsci-hub.se

Heck Reaction: Coupling with an olefin like butyl acrylate (B77674) in the presence of a palladium catalyst would be expected to proceed selectively at the C-I bond to yield the corresponding cinnamate (B1238496) derivative. rsc.orgresearchgate.net

Sonogashira Reaction: Reaction with a terminal alkyne such as phenylacetylene, typically using a palladium catalyst and a copper(I) co-catalyst, would selectively form a C-C triple bond at the 4-position. sci-hub.semdpi.com

Negishi Reaction: This reaction offers an alternative for forming C-C bonds and can be particularly useful when other functional groups are sensitive to the conditions of other coupling reactions.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of various amine functionalities. rsc.orgresearchgate.net Similar to the C-C coupling reactions, the selectivity of the Buchwald-Hartwig amination on this compound is dictated by the relative reactivity of the carbon-halogen bonds. nih.gov This allows for the sequential introduction of different amino groups. For example, a primary or secondary amine can be coupled at the C-4 position under relatively mild conditions, followed by amination at the C-3 position under more forcing conditions. nih.govresearchgate.net

Table 2: Potential Sequential Buchwald-Hartwig Amination

| Step | Coupling Position | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 1 | C-4 (Iodine) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(Morpholino)-3-bromo-2-chloroaniline |

| 2 | C-3 (Bromine) | Aniline (B41778) | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 4-(Morpholino)-2-chloro-N³-phenylbenzene-1,3-diamine |

This table presents a hypothetical reaction sequence. Specific conditions would require experimental validation.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Aniline Ring

The electron-withdrawing nature of the three halogen atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In SNAr reactions, a potent nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms. libretexts.org The rate of this reaction is generally influenced by the nature of the leaving group (I > Br > Cl > F) and the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.com

In the case of this compound, the iodine atom at the 4-position is the most likely to be displaced by a strong nucleophile like sodium methoxide (B1231860) or an amide anion. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Leaving Group | Conditions | Product |

| Sodium methoxide (NaOMe) | Iodine | Methanol (B129727), heat | 3-Bromo-2-chloro-4-methoxyaniline |

| Ammonia (NH₃) | Iodine | High temperature, pressure | 3-Bromo-2-chloro-benzene-1,4-diamine |

| Sodium thiophenoxide (NaSPh) | Iodine | DMF, heat | 3-Bromo-2-chloro-4-(phenylthio)aniline |

Electrophilic Aromatic Substitution on the Anilino Moiety

The amino group of the aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. medium.comambeed.com In this compound, the positions ortho to the amino group are C-3 and C-5, and the para position is C-6. Given that positions 3 and 4 are already substituted, electrophilic aromatic substitution would be expected to occur at the C-6 position. However, the presence of three deactivating halogen atoms on the ring significantly reduces its reactivity towards electrophiles. scribd.com

To achieve electrophilic substitution, it is often necessary to first protect the highly reactive amino group, for instance, by converting it to an acetamide. medium.comchegg.com This moderates the activating effect of the amino group and prevents side reactions. adamcap.com After the electrophilic substitution, the protecting group can be removed by hydrolysis. scribd.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Halogenation: Introduction of another halogen atom using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Transformations of the Amine Functionality of this compound

The primary amine group of this compound is itself a site for various chemical transformations, further expanding the synthetic utility of this compound.

Diazotization: The amine group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. google.com Diazonium salts are highly versatile intermediates that can be subsequently converted into a wide range of functional groups through Sandmeyer-type reactions, including -OH, -CN, and additional halogens. google.com Reductive deamination to remove the amino group entirely is also possible, which can be achieved using reagents like hypophosphorous acid or by treatment with alkyl nitrites in DMF. acs.orgresearchgate.netacs.org

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amine group during other transformations. medium.com

Alkylation: The amine can undergo N-alkylation with alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Oxidation: Treatment with strong oxidizing agents can convert the amino group to a nitro group.

Diazotization and Sandmeyer Reactions for Further Halogenation or Functionalization

The primary amino group of this compound is a key functional handle that can be converted into a diazonium salt. This transformation, known as diazotization, typically involves treating the aniline with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). masterorganicchemistry.comlibretexts.org The resulting arenediazonium salt is a valuable intermediate because the diazonio group (–N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles. libretexts.org

This unlocks access to the Sandmeyer and related reactions, which are powerful methods for introducing a range of functional groups onto the aromatic ring in place of the original amino group. masterorganicchemistry.comchempedia.info By treating the diazonium salt of this compound with specific copper(I) salts, the diazonio group can be replaced. libretexts.org

Halogen Exchange: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can replace the diazonium group to yield 1-bromo-2,3-dichloro-4-iodobenzene (B2584283) or 1,2-dibromo-3-chloro-4-iodobenzene, respectively. masterorganicchemistry.com The reaction with potassium iodide (KI) can introduce another iodine atom, and the Balz-Schiemann reaction (using fluoroboric acid, HBF₄, followed by heating) can be used to install a fluorine atom. masterorganicchemistry.com

Cyanation: The Sandmeyer reaction with copper(I) cyanide (CuCN) introduces a nitrile group (–CN), a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. libretexts.org

Deamination: The amino group can be removed entirely and replaced with a hydrogen atom in a process called reductive deamination (a modified Sandmeyer-type reaction). This is often achieved using hypophosphorous acid (H₃PO₂) or by using alkyl nitrites in solvents like N,N-dimethylformamide (DMF). researchgate.net This reaction converts this compound into 1-Bromo-2-chloro-4-iodobenzene, a trihalogenated benzene (B151609) ring that serves as a building block for more complex structures. researchgate.net

It is important to note that in diazotization reactions of some dihaloanilines, halogen migrations (isomerizations) have been observed, although this is highly dependent on the substrate and reaction conditions. dergipark.org.tr

| Reagent | Reaction Type | Resulting Functional Group | Potential Product Name |

|---|---|---|---|

| CuCl / HCl | Sandmeyer | -Cl | 1-Bromo-2,3-dichloro-4-iodobenzene |

| CuBr / HBr | Sandmeyer | -Br | 1,2-Dibromo-3-chloro-4-iodobenzene |

| KI | Sandmeyer-type | -I | 1-Bromo-3-chloro-2,4-diiodobenzene |

| CuCN / KCN | Sandmeyer | -CN | 3-Bromo-2-chloro-4-iodobenzonitrile |

| HBF₄, then heat | Balz-Schiemann | -F | 1-Bromo-2-chloro-4-iodo-3-fluorobenzene |

| H₃PO₂ or Alkyl Nitrite in DMF | Reductive Deamination | -H | 1-Bromo-2-chloro-4-iodobenzene |

Acylation and Sulfonylation of the Amino Group

The reactivity of the amino group in this compound can be modulated through acylation and sulfonylation. These reactions involve treating the aniline with acylating agents (like acyl chlorides or acid anhydrides) or sulfonylating agents (like sulfonyl chlorides) in the presence of a base.

Acylation is the reaction with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), to form an N-arylamide. libretexts.org For instance, reacting this compound with acetic anhydride would yield N-(3-Bromo-2-chloro-4-iodophenyl)acetamide. This transformation is synthetically useful for several reasons:

Protection: The resulting amide is less nucleophilic and less prone to oxidation than the free amine, allowing for selective reactions at other positions on the ring. libretexts.org

Modulating Directing Effects: The acetamido group is still an ortho-, para-director for electrophilic aromatic substitution, but it is less activating than the amino group, which can help prevent polysubstitution reactions. chegg.com

Introducing New Moieties: The acyl group can be part of a larger molecular fragment, effectively using the aniline as a scaffold to build more complex structures.

Sulfonylation involves reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form a sulfonamide. This reaction also serves to protect the amino group and can introduce specific functionalities required for subsequent synthetic steps or for the final target molecule's properties.

| Reaction Type | General Reagent | Product Class | General Structure of Product |

|---|---|---|---|

| Acylation | R-COCl or (RCO)₂O | N-Arylamide | C₆H₂(Br)(Cl)(I)NHCOR |

| Sulfonylation | R-SO₂Cl | N-Arylsulfonamide | C₆H₂(Br)(Cl)(I)NHSO₂R |

Application of this compound in the Synthesis of Complex Organic Molecules and Heterocycles

The true value of this compound as a synthetic platform lies in its use as a precursor to complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. lookchem.comsmolecule.com The multiple, distinct halogen atoms serve as orthogonal handles for sequential, site-selective cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

A primary synthetic route involves the initial deamination of the aniline (as described in section 6.4.1) to produce a trihalogenated benzene derivative. For example, the reductive deamination of the closely related isomer 4-bromo-2-chloro-6-iodoaniline (B12088954) yields 1-bromo-3-chloro-5-iodobenzene. researchgate.net This intermediate, possessing bromo, chloro, and iodo substituents, can undergo selective cross-coupling reactions. Research has shown that such compounds are used in successive Suzuki couplings to create complex terphenyl structures. researchgate.net For instance, the iodo group can be selectively coupled first, followed by a second coupling at the bromo position, leveraging the different reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) towards palladium catalysts.

Theoretical and Computational Chemistry Studies on 3 Bromo 2 Chloro 4 Iodoaniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

In a study on 2,4,5-trichloroaniline, DFT calculations were used to determine the optimized geometry. The results indicated that the benzene (B151609) ring is slightly distorted from a perfect hexagonal structure due to the presence of the halogen and amino substituents. The C-N bond length is influenced by the electron-withdrawing nature of the chlorine atoms, which can affect the electron density on the nitrogen atom and its interaction with the aromatic ring researchgate.net.

For a comprehensive understanding, theoretical calculations on a similar molecule, 2-bromo-6-chloro-4-fluoroaniline, were performed using the B3LYP method with a 6-31+G(d,p) basis set. The optimized geometrical parameters revealed the influence of the different halogen substituents on the molecular structure nih.gov. The bond lengths are generally slightly overestimated by the B3LYP level of theory, but bond angles are in good agreement with experimental data where available nih.gov.

Table 1: Representative DFT Optimized Geometrical Parameters for a Trihalogenated Aniline (B41778) (2-bromo-6-chloro-4-fluoroaniline)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C | 1.3866 - 1.4095 | - |

| C-H | ~1.08 | - |

| C-N | ~1.38 | - |

| C-Br | 1.8954 | - |

| C-Cl | ~1.74 | - |

| C-F | ~1.35 | - |

| C-C-C | - | 118 - 122 |

| H-C-C | - | ~120 |

| C-N-H | - | ~112 |

| C-C-Br | - | ~120 |

| C-C-Cl | - | ~120 |

| C-C-F | - | ~120 |

Data is illustrative and based on calculations for 2-bromo-6-chloro-4-fluoroaniline using the B3LYP/6-31+G(d,p) level of theory nih.gov.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity nih.goviosrjournals.org. A smaller energy gap suggests that the molecule is more reactive.

For halogenated anilines, the HOMO is typically localized on the aniline ring and the amino group, which are electron-rich, while the LUMO is distributed over the aromatic ring and the halogen atoms. The presence of multiple halogen atoms, which are electron-withdrawing, can lower both the HOMO and LUMO energy levels and affect the energy gap.

In a theoretical study on 2,5-dichloroaniline, the HOMO and LUMO energies were calculated to be -5.87 eV and -0.75 eV, respectively, resulting in an energy gap of 5.12 eV at the B3LYP/6-311++G(d,p) level of theory. This relatively large energy gap suggests high stability for this molecule iosrjournals.org.

Table 2: Representative Frontier Molecular Orbital Energies for a Dihaloaniline (2,5-dichloroaniline)

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.75 |

| Energy Gap (ΔE) | 5.12 |

Data is illustrative and based on calculations for 2,5-dichloroaniline using the B3LYP/6-311++G(d,p) level of theory iosrjournals.org.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green indicates regions of neutral potential researchgate.net.

For halogenated anilines, the MEP surface typically shows a negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, making it a likely site for electrophilic attack. The hydrogen atoms of the amino group exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The halogen atoms also influence the electrostatic potential of the aromatic ring. The presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis, can make these halogens sites for electrophilic interactions, such as halogen bonding researchgate.net.

In a study of 2,4,5-trichloroaniline, the MEP map showed that the most negative region is located over the nitrogen atom, while the positive regions are associated with the hydrogen atoms of the amino group researchgate.net.

Table 3: Representative Molecular Electrostatic Potential Values for a Trihalogenated Aniline

| Region | Potential (a.u.) |

| Most Negative (around N) | -0.02 to -0.04 |

| Most Positive (around NH2 hydrogens) | +0.02 to +0.04 |

Values are illustrative and based on typical ranges observed for halogenated anilines.

Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Forces

Noncovalent interactions (NCIs) play a crucial role in determining the crystal packing and solid-state properties of molecules. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonds and intermolecular interactions nih.gov. QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide information about the nature and strength of the interaction.

For halogenated aromatic compounds, QTAIM analysis has been used to study intramolecular and intermolecular halogen-halogen interactions. These studies help in understanding the forces that govern the supramolecular assembly in the solid state nih.gov. The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (noncovalent) interactions.

In studies of hexahalogenated benzene derivatives, QTAIM has been employed to characterize the nature of intramolecular halogen···halogen interactions, revealing stabilizing attractive forces between adjacent halogen atoms nih.govresearchgate.net. For C-Br and C-I bonds, QTAIM analysis reveals the topological features of the electron density and its Laplacian, providing insights into the ionic character of these bonds growingscience.com.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds nih.govnih.govresearchgate.net.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when appropriate computational levels are used researchgate.netnih.gov. For 2,4,5-trichloroaniline, the calculated ¹³C NMR chemical shifts were found to be in good agreement with experimental values researchgate.net.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonic experimental frequencies. These theoretical spectra aid in the assignment of the vibrational modes observed in experimental FT-IR and FT-Raman spectra nih.govresearchgate.net.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For aniline, the UV-Vis spectrum shows two prominent peaks in the UV region corresponding to π → π* transitions nih.gov. The substitution with halogens is expected to cause a shift in these absorption bands.

Table 4: Representative Predicted Spectroscopic Data for a Halogenated Aniline

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (ppm) | 115 - 145 |

| ¹H NMR | Chemical Shift (ppm) | 6.5 - 7.5 |

| IR | NH₂ stretching (cm⁻¹) | 3400 - 3500 |

| UV-Vis | λmax (nm) | 240 - 300 |

Values are illustrative and based on typical ranges for halogenated anilines.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of molecules and the effects of the solvent on their structure and dynamics kesifaraci.com.

Future Directions and Emerging Research Avenues for 3 Bromo 2 Chloro 4 Iodoaniline Chemistry

Development of Novel Catalytic Systems for Selective Transformations of 3-Bromo-2-chloro-4-iodoaniline (B6224820)

The primary challenge and opportunity in the synthetic manipulation of this compound lie in achieving chemoselectivity among the three different carbon-halogen bonds (C-I, C-Br, C-Cl). The established reactivity trend in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, stemming from the differences in bond dissociation energies. Future research will focus on developing novel catalytic systems that can either enhance this natural selectivity or, in more ambitious scenarios, override it to access unconventional reaction pathways.

The development of sophisticated ligands is central to achieving high selectivity. vapourtec.comrsc.org Sterically demanding and electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, SPhos) and dialkylbiaryl phosphines, have proven effective in promoting the oxidative addition of less reactive C-Br and C-Cl bonds to palladium(0) centers. rsc.org By carefully tuning the steric and electronic properties of the ligand, it is possible to design a catalyst that selectively activates one C-X bond while leaving the others untouched. For instance, a catalyst system could be optimized for Sonogashira coupling at the C-I position at room temperature, a condition under which the C-Br and C-Cl bonds would remain largely unreactive. anton-paar.com

Subsequent transformations at the C-Br and then the C-Cl positions would require progressively more robust catalytic systems. N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for activating notoriously unreactive aryl chlorides. A sequential, selective cross-coupling strategy for this compound could therefore be envisaged, as outlined in the table below.

Table 1: Proposed Sequential Cross-Coupling Strategy for this compound

| Step | Target Bond | Reaction Type | Potential Catalyst System | Rationale |

|---|---|---|---|---|

| 1 | C-I | Sonogashira Coupling | Pd(PPh₃)₄ / CuI | High reactivity of C-I bond allows for mild reaction conditions, preserving C-Br and C-Cl bonds. anton-paar.comrsc.org |

| 2 | C-Br | Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Bulky, electron-rich phosphine ligands are effective for C-Br bond activation. researchgate.net |

| 3 | C-Cl | Buchwald-Hartwig Amination | Pd₂(dba)₃ / IPr (NHC ligand) | N-heterocyclic carbene ligands are known to facilitate the activation of the strong C-Cl bond. scribd.com |

This table presents a hypothetical, yet scientifically grounded, strategy for the selective functionalization of this compound based on established principles of catalytic C-X bond activation.

Furthermore, nickel-based catalytic systems are gaining attention as cost-effective alternatives to palladium. organic-chemistry.org Research into nickel catalysts that exhibit unique selectivity profiles for polyhalogenated arenes could unlock new synthetic routes for derivatives of this compound. organic-chemistry.org

Integration of this compound Synthesis into Continuous Flow Chemistry Platforms

The synthesis of polyhalogenated aromatic compounds, including this compound, often involves highly reactive, toxic, and corrosive reagents like elemental halogens. vapourtec.comrsc.orgrsc.org These reactions can be highly exothermic and difficult to control on a large scale in traditional batch reactors, posing significant safety risks. Continuous flow chemistry, utilizing microreactors or millireactors, offers a compelling solution to these challenges. vapourtec.comrsc.orgrsc.orgkth.se

The key advantages of flow chemistry in this context include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with thermal runaways or accidental releases. rsc.orgrsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in micro- and millireactors allows for precise and rapid control of reaction temperature, preventing the formation of hotspots and improving selectivity. rsc.orgrsc.org

Increased Reproducibility and Scalability: Flow systems allow for precise control over reaction parameters such as residence time, stoichiometry, and temperature, leading to highly reproducible results. Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). uc.pt

Exploitation of Unique Halogen-Mediated Reactivity for Unprecedented Organic Transformations

Beyond serving as leaving groups in cross-coupling reactions, the halogens on the this compound ring can direct and mediate unique chemical transformations. Two promising avenues of research are directed ortho-lithiation and halogen dance reactions.

Directed ortho-Lithiation: The amino group (potentially after protection with a pivaloyl or Boc group) can act as a powerful directing group for lithiation at the ortho position (C6). acs.orgacs.org However, the presence of halogens complicates this, as halogen-metal exchange is a competing and often faster process, particularly with iodine and bromine. Future research could explore the use of specialized bases or kinetic conditions to favor deprotonation over halogen-metal exchange, enabling functionalization at the C6 position.

Halogen Dance Reactions: The "halogen dance" is a base-catalyzed migration of a halogen atom to a more thermodynamically stable position on an aromatic ring via a series of deprotonation and re-halogenation steps. rsc.orgwikipedia.org In a molecule like this compound, treatment with a strong base like lithium diisopropylamide (LDA) could initiate a cascade of migrations. wikipedia.org This could potentially lead to the formation of thermodynamically favored isomers that are inaccessible through direct synthesis. For example, a 1,2-migration of the iodine atom from C4 to C5 could occur. The ability to control these migrations through careful choice of base, temperature, and solvent would provide a powerful tool for creating a diverse range of polysubstituted aniline (B41778) isomers. wikipedia.orgclockss.orgnih.gov

Design of Next-Generation Materials Utilizing this compound as a Core Scaffold

The electronic properties and dense functionalization of this compound make it an attractive scaffold for the design of advanced organic materials, particularly conductive polymers. Polyaniline is one of the most studied conductive polymers, and its properties can be tuned by introducing substituents onto the aniline monomer. rsc.orgresearchgate.net

Using this compound as a monomer in polymerization reactions (either chemical or electrochemical) could lead to novel polyanilines with unique properties. rsc.orgekb.eg The halogen atoms would impart several key features:

Modified Electronic Properties: The strong electron-withdrawing nature of the halogens would significantly alter the electronic bandgap of the resulting polymer, influencing its conductivity and optical properties. rsc.orgsemanticscholar.org

Enhanced Solubility and Processability: The bulky halogen substituents could disrupt intermolecular packing, potentially improving the solubility of the polymer in common organic solvents, a major challenge in the field of conductive polymers. researchgate.net

Post-Polymerization Functionalization: The C-Br and C-I bonds remaining on the polymer backbone could serve as handles for further modification via cross-coupling reactions, allowing for the grafting of different functional groups to fine-tune the material's properties for specific applications, such as sensors, organic light-emitting diodes (OLEDs), or antistatic coatings.

Computational Screening and Machine Learning Approaches for Predicting Reactivity and Properties of this compound

Modern computational chemistry and machine learning offer powerful tools to accelerate the exploration of this compound chemistry, reducing the need for extensive empirical experimentation.

Computational Screening (DFT): Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different C-X bonds. By modeling the transition states for oxidative addition to a palladium catalyst, researchers can computationally screen various ligands and conditions to identify those most likely to promote selective reaction at the C-I, C-Br, or C-Cl position. This in silico approach can guide the design of more efficient and selective catalytic systems, saving significant laboratory time and resources.

Machine Learning (ML): As more data on the reactivity of polyhalogenated compounds becomes available, machine learning models can be trained to predict the outcomes of chemical reactions. pharmaceutical-technology.commit.eduarxiv.orgnih.gov An ML model could be trained on a dataset of cross-coupling reactions involving various halogenated arenes, ligands, and bases. This trained model could then predict the likelihood of success and the expected yield for a proposed transformation of this compound, even for reactions that have never been attempted. pharmaceutical-technology.comresearchgate.net This predictive power can help chemists prioritize the most promising synthetic routes and avoid those likely to fail, dramatically accelerating the discovery of new derivatives and materials based on this versatile chemical scaffold. mit.edunih.gov

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-chloro-4-iodoaniline, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves sequential halogenation of aniline derivatives. A common approach starts with 2-chloro-4-iodoaniline, where bromination is performed using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity . Key Considerations :

- Temperature : Bromination at 0–5°C minimizes side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) improve halogen incorporation.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and coupling patterns .

- Mass Spectrometry (HRMS) : Confirms molecular weight (m/z ≈ 328.78) and isotopic patterns from bromine/iodine .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., using SHELXL software for refinement) .

Q. What are the typical reactivity profiles of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing halogens activate the ring for nucleophilic substitution. For example:

- Amino Group Reactivity : Protects with acetyl chloride before substitution to prevent side reactions.

- Iodine Replacement : Iodo groups are replaced by Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids .

Advanced Research Questions

Q. How do electronic effects of halogens influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The ortho/para -directing nature of halogens creates electronic gradients:

- Bromine/Chlorine : Strong electron-withdrawing effects deactivate the ring, favoring meta-substitution in further reactions.

- Iodine : Larger atomic radius increases polarizability, enhancing oxidative addition in Pd-catalyzed couplings.

Experimental Design : - Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict reactive sites .

- Compare coupling yields with varying halogen positions (e.g., 3-Br vs. 4-I substitution) .

Q. How can researchers resolve contradictions in reported reaction yields for halogen exchange reactions?

- Methodological Answer : Systematic optimization is critical:

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (THF vs. DMSO), and temperatures.

- By-Product Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated products).

- Reproducibility : Control moisture levels (e.g., Schlenk techniques) to prevent hydrolysis of sensitive intermediates .

Q. What computational tools are recommended for modeling the compound’s electronic structure and reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., using Gaussian or ORCA software).

- Crystallographic Data : Refine X-ray structures with SHELX to validate computational models .

Safety and Handling

Q. What precautions are necessary when handling hazardous intermediates during synthesis?

- Methodological Answer :

- Inert Atmosphere : Use nitrogen/argon for air-sensitive steps (e.g., Grignard reactions).

- PPE : Acid-resistant gloves and face shields to prevent exposure to bromine/iodine vapors.

- Waste Disposal : Quench excess halogens with Na₂S₂O₃ before neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.